Product packaging for UR-PG55B(Cat. No.:)

UR-PG55B

Cat. No.: B546457
M. Wt: 411.4 g/mol
InChI Key: BRPONMOKDIJLJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

UR-PG55B is a synthetic organic compound provided for research purposes. It has a molecular weight of 411.19 g/mol and a topological polar surface area of 96.16 Ų . The chemical structure of this compound is characterized by multiple hydrogen bond acceptors and donors, contributing to its properties . This compound is listed in specialist databases including GPCRdb and ChEMBL, indicating its relevance in pharmacological and chemical biology research, such as in malaria pharmacology . Researchers can access this compound for their investigative work. This product is designated "For Research Use Only". It is not intended for diagnostic procedures, therapeutic use, or any form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23F2N5O B546457 UR-PG55B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H23F2N5O

Molecular Weight

411.4 g/mol

IUPAC Name

3,3-bis(4-fluorophenyl)-N-[N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl]propanamide

InChI

InChI=1S/C22H23F2N5O/c23-17-7-3-15(4-8-17)20(16-5-9-18(24)10-6-16)12-21(30)29-22(25)27-11-1-2-19-13-26-14-28-19/h3-10,13-14,20H,1-2,11-12H2,(H,26,28)(H3,25,27,29,30)

InChI Key

BRPONMOKDIJLJF-UHFFFAOYSA-N

SMILES

O=C(N/C(N)=N/CCCC1=CN=CN1)CC(C2=CC=C(F)C=C2)C3=CC=C(F)C=C3

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)NC(=NCCCC2=CN=CN2)N)C3=CC=C(C=C3)F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UR-PG55B, UR PG55B, URPG55B

Origin of Product

United States

Pharmacological Characterization of Ur Pg55b at Histamine Receptors

Ligand-Receptor Interaction Profile of UR-PG55B

The interaction of this compound with histamine (B1213489) receptors is characterized by its specificity, potency, and affinity, which vary across different receptor subtypes and species.

Specificity and Potency at Human Histamine H1 Receptor Subtypes

This compound demonstrates weak to moderate partial agonistic activity at the human histamine H1 receptor (hH1R). psu.edu Its affinity for the hH1R is notably lower compared to its affinity for the H2 receptor, with studies indicating up to 1,000-fold selectivity for the H2 receptor relative to the H1 receptor. psu.edu In terms of potency, this compound is significantly less potent than histamine at the hH1R, with a reported pKi value of 5.2. psu.eduguidetopharmacology.org

High-Affinity Agonism at Human Histamine H2 Receptor Subtypes

This compound is distinguished as a highly potent agonist at the human histamine H2 receptor (hH2R). psu.edu In fact, it has been identified as one of the most potent hH2R agonists known, surpassing the potency of the prototypical guanidine (B92328), arpromidine, by nearly four-fold. psu.edu However, it is worth noting that while highly potent, this compound acts as a partial agonist at the hH2R, with a reported efficacy (Emax) of 0.61. psu.edu Another compound, UR-AK57, has since been identified as an even more potent hH2R agonist, surpassing this compound in both potency and efficacy. psu.edu

Differential Binding and Selectivity Across Histamine Receptor Isoforms (e.g., human vs. guinea pig)

The binding and activity of this compound exhibit notable differences between human and guinea pig histamine receptor isoforms. While many N(G)-acylated imidazolylpropylguanidines (AIPGs) generally show higher affinity for the guinea pig H1 receptor (gpH1R) than the human H1 receptor (hH1R), the affinity of this compound for both H1R isoforms is similar. psu.edu This contrasts with guanidine-type compounds, which typically show a preference for the gpH1R. psu.edu

At the H2 receptor, while this compound is the most potent agonist at the human H2R, another AIPG, UR-PG80, is the most potent agonist at the guinea pig H2R (gpH2R). psu.edu This highlights the species-specific differences in the pharmacological effects of these compounds. psu.edunih.gov Such species selectivity is a recognized characteristic of histamine receptors, where bulkier agonists often display higher potencies and efficacies at guinea pig receptor isoforms compared to their human counterparts. psu.edunih.gov

Interactive Table: Affinity and Potency of this compound at Histamine Receptors

CompoundReceptorSpeciesActivitypKiEC50 (nM)Emax
This compoundH1RHumanPartial Agonist5.2 guidetopharmacology.org--
This compoundH2RHumanPartial Agonist--0.61 psu.edu

Transduction Mechanism Analysis of this compound-Mediated Cellular Responses

The agonistic activity of this compound at histamine receptors initiates downstream cellular signaling cascades through the coupling of G-proteins. The specific pathway activated is dependent on the receptor subtype.

Gs-Protein Coupling and Adenylyl Cyclase Pathway Activation via H2R

The histamine H2 receptor is coupled to the stimulatory G-protein, Gs. cvphysiology.comwikipedia.org Upon activation by an agonist like this compound, the Gs-protein activates the enzyme adenylyl cyclase. cvphysiology.comwikipedia.org Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that proceeds to activate protein kinase A (PKA). cvphysiology.comwikipedia.orgwikipedia.org This signaling cascade is fundamental to the physiological responses mediated by the H2 receptor. cvphysiology.com The potency of H2R agonists can be determined by measuring the activation of adenylyl cyclase. psu.edu

Gq-Protein Coupling and Phospholipase C Pathway Modulation via H1R

The histamine H1 receptor, on the other hand, couples to Gq-proteins. psu.edusdbonline.org Activation of the H1R by an agonist leads to the activation of phospholipase C (PLC). smpdb.cajax.org PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). smpdb.cajax.org IP3 stimulates the release of calcium from intracellular stores, and together with DAG, activates protein kinase C (PKC), leading to various cellular responses. smpdb.cayoutube.com The partial agonism of this compound at the hH1R is mediated through this Gq-protein coupled pathway, which can be assessed by measuring GTPase activity. psu.edupsu.edu

Quantification of Receptor Activation Through GTPase Activity Assays

The functional activity of the compound this compound at histamine receptors has been quantified using steady-state GTPase activity assays. This technique provides a direct measure of a ligand's ability to induce G-protein activation, which is the initial step in the intracellular signaling cascade following receptor binding. The assay quantifies the hydrolysis of guanosine (B1672433) triphosphate (GTP) to guanosine diphosphate (B83284) (GDP), a hallmark of G-protein-coupled receptor (GPCR) activation. psu.educaymanchem.com

In this context, GTPase assays are crucial for determining two key pharmacological parameters of a ligand like this compound: its potency and its efficacy. Potency (often expressed as the EC₅₀ value) refers to the concentration of the compound required to elicit a half-maximal response, while efficacy (Eₘₐₓ) describes the maximum level of response the compound can produce, typically relative to a reference full agonist like histamine.

Research involving a series of Nᴳ-acylated imidazolylpropylguanidines, which includes this compound, has utilized GTPase assays to characterize their effects on various histamine receptor subtypes. psu.edupsu.edu These studies are often conducted in Sf9 insect cells, which can be engineered to express specific human or other species' histamine receptor isoforms, sometimes as fusion proteins with G-protein alpha subunits (e.g., H₂R-Gαs) to ensure a direct and measurable coupling. psu.edupsu.eduuni-regensburg.de

For the histamine H₁ receptor (H₁R), which couples to Gq proteins, the assay can be enhanced by co-expressing Regulator of G-protein Signaling (RGS) proteins to amplify the GTPase signal. psu.edu For the histamine H₂ receptor (H₂R), which couples to Gs proteins, direct fusion of the receptor to the Gαs subunit is a common strategy to facilitate sensitive measurement of GTP hydrolysis. psu.edupsu.edu

Studies have demonstrated that this compound, which is substituted with two p-fluorophenyl groups, is a potent agonist at the human H₂ receptor. psu.edu Its activity has been compared with other compounds in its class, such as UR-AK57. For instance, UR-AK57 was found to be a more potent and efficacious H₂R agonist than this compound, surpassing its potency by approximately two-fold and exhibiting a higher maximal effect (Eₘₐₓ of 0.87 for UR-AK57 vs. 0.61 for this compound at the hH₂R). psu.edu Such comparative analyses using GTPase assays are fundamental to establishing detailed structure-activity relationships and identifying lead compounds for further development. psu.edu

The data derived from these assays are instrumental in classifying compounds as full agonists, partial agonists, or antagonists at specific histamine receptor subtypes. ebi.ac.uk

Table 1: Key Parameters Determined by GTPase Activity Assays for this compound

This table outlines the principal parameters obtained from GTPase activity assays and their significance in the pharmacological characterization of a ligand such as this compound.

ParameterDescriptionSignificance for this compound
EC₅₀ (Half Maximal Effective Concentration) The molar concentration of an agonist that produces 50% of the maximal possible response for that agonist.A lower EC₅₀ value indicates higher potency. It quantifies how strongly this compound activates the receptor.
Eₘₐₓ (Maximum Efficacy) The maximum response achievable by an agonist, expressed as a percentage of the response induced by a reference full agonist (e.g., Histamine).Indicates the compound's ability to fully activate the receptor. An Eₘₐₓ of ~100% suggests a full agonist, while a lower value (e.g., 61% psu.edu) indicates partial agonism.
Agonist / Antagonist Profile Characterizes the nature of the compound's interaction with the receptor.Determines whether this compound activates the receptor (agonist), partially activates it (partial agonist), or blocks the action of an agonist (antagonist).

Structure Activity Relationship Sar Studies of Ur Pg55b and Analogues

Conformational and Electronic Contributions of Key Structural Moieties

The potency and efficacy of UR-PG55B are not accidental but are derived from the specific arrangement and electronic properties of its three main components: the imidazole (B134444) ring, the fluorophenyl substituents, and the propanamide-carbamimidoyl backbone.

The imidazole ring is a cornerstone of many histamine (B1213489) receptor ligands, acting as a crucial recognition element. For histamine itself, this ring is known to form critical interactions with specific amino acid residues within the receptor's binding pocket. In the case of AIPGs like this compound, the imidazolylpropylguanidine portion is considered a privileged structure, essential for activity at various histamine receptor subtypes. acs.org The guanidino group, in particular, is believed to establish an important ionic interaction with the Asp-98 residue in transmembrane domain 3 (TM3) of the H2 receptor, anchoring the ligand and facilitating receptor activation. psu.edu This foundational interaction is a prerequisite for the high-affinity binding observed across this class of compounds.

A defining feature of this compound is the presence of two para-fluorophenyl groups attached to the acyl moiety. Research has demonstrated that the introduction of these specific substituents is a key driver of its remarkable potency. psu.edu In comparative studies, the conversion of a diphenyl-substituted analogue to the di-p-fluorophenyl structure of this compound resulted in what was, at the time, the most potent human H2 receptor agonist identified, being 25 times more potent than histamine. psu.edu This enhancement in potency underscores the critical role of the terminal aromatic rings and their electronic properties. Altering the substitution pattern of the fluorine atoms or replacing one of the phenyl rings with a different heterocycle, such as thiazole, was found to reduce agonist potency, highlighting the specificity of the di-p-fluorophenyl configuration for optimal H2 receptor interaction. psu.edu

The central backbone connecting the imidazole head to the aromatic tail is critical for translating binding into a functional response (efficacy). This backbone consists of a propanamide structure linked to a carbamimidoyl (guanidine) group. Studies on related AIPGs have shown that the length of the linker is a crucial determinant of agonist efficacy. Shortening the linker between the carbonyl group of the propanamide and the phenyl rings was found to be detrimental to efficacy, indicating that a specific spatial distance is required for the molecule to induce the optimal conformational change in the receptor for activation. psu.edu The N-acylated guanidine (B92328) structure itself defines the AIPG class, offering a significant advantage over older guanidine-based agonists by reducing basicity, which can improve pharmacokinetic properties. uni-regensburg.de

Comparative Pharmacological Profiling of N-Acylated Imidazolylpropylguanidines (AIPGs)

To fully appreciate the properties of this compound, it is essential to compare it with other compounds in the AIPG family, particularly regarding potency, efficacy, and receptor selectivity.

While this compound was a benchmark for potency, subsequent research led to the development of even more powerful agonists. A prominent example is UR-AK57, which features a 3-cyclohexylbutanoyl moiety instead of the di-p-fluorophenyl groups of this compound. psu.edu In functional GTPase assays, UR-AK57 proved to be twice as potent as this compound at the human H2 receptor. psu.edu Furthermore, UR-AK57 demonstrated significantly higher efficacy, acting as an almost full agonist (Emax of 0.87) compared to the partial agonism of this compound (Emax of 0.61). psu.edu This demonstrates that while the di-p-fluorophenyl groups of this compound are highly effective, the bulkier, alicyclic structure of UR-AK57's side chain engages with the human H2 receptor in a manner that is even more productive for both binding and activation. psu.edu This suggests that the human H2 receptor can accommodate the 3-cyclohexylbutanoyl structure particularly well. psu.edu

Table 1: Comparative Efficacy and Potency at the Human H2 Receptor (hH2R)

Compound Efficacy (Emax) Potency (EC50, nM)
This compound 0.61 psu.edu ~46 psu.edu
UR-AK57 0.87 psu.edu 23 psu.edu

| Histamine | 1.00 (Reference) | ~1000 psu.edu |

A key pharmacological feature of the AIPG class is a pronounced selectivity for the H2 receptor over the H1 receptor, with some compounds showing up to 1,000-fold preference. psu.edu This selectivity is a significant shift from earlier guanidine compounds and is largely attributed to the introduction of the carbonyl group in the N-acyl chain, which substantially decreases affinity for the H1 receptor. psu.edu Most AIPGs, including this compound, are weak partial agonists at the human H1 receptor. psu.edu

However, the nature of the substituents can fine-tune this selectivity. This compound, for instance, showed similar affinity for both human and guinea pig H1 receptor isoforms. psu.edu In stark contrast, the development of UR-AK57 revealed an unexpected outcome: it behaved as a moderately strong partial agonist at the human H1 receptor, with a potency approaching that of histamine itself. psu.edu This was a surprising finding, as bulky agonists typically show low efficacy at the human H1 receptor. psu.edu The critical difference appears to be the nature of the carbocycle—the phenyl rings in this compound versus the cyclohexyl ring in UR-AK57—and the specific alkanoyl chain connecting it to the guanidine core. psu.edu This highlights that subtle structural changes can dramatically alter the pharmacological profile, modulating the balance of activity between H1 and H2 receptors.

Table 2: Activity Profile at Human Histamine Receptors (H1R and H2R)

Compound Primary Target H1R Activity H2R Activity
This compound H2 Receptor Weak Partial Agonist psu.edu Potent Partial Agonist psu.edu

| UR-AK57 | H2 Receptor | Moderately Strong Partial Agonist psu.edu | Very Potent, Near Full Agonist psu.edu |

Species-Specific Receptor Interaction Differences of AIPG Analogues

The interaction of ligands with their target receptors can vary significantly across different species. These variations are often attributed to subtle differences in the amino acid sequences of the receptor proteins, which can alter the conformation of the ligand-binding pocket. plos.orgplos.org Such species-specific differences are critical considerations in drug development, as findings in animal models may not always directly translate to human pharmacology. Studies on N-acylated imidazolylpropylguanidines (AIPGs), a class of compounds that includes this compound, have revealed notable differences in their interactions with histamine receptors from humans, rats, and guinea pigs. psu.edu

Research into AIPG analogues has primarily focused on their activity at histamine H1 and H2 receptors. These studies demonstrate that while the general pharmacological profile may be similar, the potency and efficacy of these compounds can differ substantially between species. psu.edu

For the histamine H2 receptor (H2R), a pronounced difference in agonist potency was observed between the human (hH2R), rat (rH2R), and guinea pig (gpH2R) orthologs. psu.edu While this compound stands out as a highly potent agonist at the hH2R, the relative potencies of other AIPG analogues and reference compounds vary depending on the species. psu.edu For instance, Amthamine (AMT) is a more potent agonist than histamine at both rH2R and gpH2R, whereas Dimaprit (DIM) is less potent than histamine at these receptors. psu.edu The compound UR-PG61 was identified as a particularly potent agonist at the rH2R, showing a 67-fold higher potency than histamine. psu.edu

CompoundRelative Agonist Potency at rH2R (vs. Histamine)Relative Agonist Potency at gpH2R (vs. Histamine)
Dimaprit (DIM)~0.5x~1x
Amthamine (AMT)~6x~6x
Impromidine (IMP)~19x~170x
Arpromidine (ARP)~19x~170x
UR-PG61~67x~170x

Similarly, species-dependent differences were evident in the interaction of AIPGs with the histamine H1 receptor (H1R). AIPG compounds generally exhibit weak to moderate partial agonistic activity at the human H1R (hH1R). psu.edu However, at the guinea pig H1R (gpH1R), these compounds were found to be considerably less efficacious, to the extent that agonist potencies could not be determined. psu.edu Consequently, their antagonist potencies were evaluated. Functional antagonist assays showed that AIPGs have low affinity for both hH1R and gpH1R, with KB values typically in the micromolar range. psu.edu

CompoundAntagonist Affinity (KB, µM) at hH1RAntagonist Affinity (KB, µM) at gpH1R
This compound (15)Data not specifiedData not specified
Compound 11~2 µM~4 µM
UR-PG126 (16)~15 µM~15 µM
UR-PG131A (9)~2 µM~2 µM
Note: Compound numbers in parentheses correspond to the designations in the source literature. psu.edu

These findings underscore the importance of evaluating ligand-receptor interactions across multiple species. The variations in affinity and efficacy for AIPG analogues like this compound at histamine H1 and H2 receptors highlight how minor structural divergences in receptor orthologs can lead to significant pharmacological differences. psu.edu

Methodological Approaches in Ur Pg55b Pharmacological Research

In Vitro Experimental Paradigms for Receptor-Ligand Interactions

In vitro experimental paradigms are fundamental in determining the affinity and efficacy of a compound like UR-PG55B at its target receptor. These methods provide a controlled environment to study the direct interaction between the compound and the receptor, as well as the initial steps of signal transduction.

Recombinant Receptor Expression Systems (e.g., Sf9 Insect Cell Models)

To study the human histamine (B1213489) H1 receptor in a clean and controlled system, devoid of other confounding receptors, recombinant expression systems are frequently employed. nih.govnih.gov The Sf9 insect cell line, derived from the fall armyworm Spodoptera frugiperda, is a commonly used model for this purpose. nih.govexpressionsystems.com These cells are advantageous because they can be grown in suspension culture, allowing for easy scale-up, and they possess the necessary cellular machinery for the proper folding and post-translational modification of G-protein-coupled receptors (GPCRs) like the H1 receptor. thermofisher.com

The process involves introducing the gene encoding the human histamine H1 receptor into a baculovirus, which then infects the Sf9 cells. nih.gov This leads to high-level expression of the receptor on the insect cell membrane. nih.gov This system is particularly useful because Sf9 cells have a low background of endogenous GPCRs that could interfere with the study of the H1 receptor. nih.gov By co-expressing the H1 receptor with specific G-protein subunits, researchers can create a tailored environment to study the coupling of the receptor to its signaling partners. nih.gov

Membrane-Based Biochemical Assays for G-Protein Activation

Once a stable expression of the H1 receptor is achieved, membrane preparations from these cells are used to directly measure the activation of G-proteins in response to this compound. A standard method is the [³⁵S]GTPγS binding assay. nih.gov This assay measures the binding of a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, to the Gα subunit of the G-protein.

In the inactive state, the G-protein is a heterotrimer (α, β, and γ subunits) with GDP bound to the Gα subunit. When an agonist like this compound binds to the H1 receptor, it induces a conformational change that promotes the exchange of GDP for GTP on the Gα subunit. smpdb.ca This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then activate downstream signaling pathways. smpdb.ca The [³⁵S]GTPγS assay quantifies the amount of radiolabeled GTPγS that binds to the Gα subunit, providing a direct measure of G-protein activation. The results are typically expressed as a percentage of the maximal response to a known potent agonist.

Radioligand Displacement and Competition Binding Methodologies

Radioligand binding assays are crucial for determining the affinity of this compound for the histamine H1 receptor. nih.gov These assays involve the use of a radiolabeled ligand (a molecule with a radioactive isotope attached) that is known to bind to the H1 receptor with high affinity and specificity. nih.gov

In a competition binding experiment, a constant concentration of the radiolabeled ligand is incubated with the membrane preparations containing the H1 receptor, along with varying concentrations of the unlabeled test compound, this compound. nih.gov this compound will compete with the radiolabeled ligand for binding to the receptor. By measuring the amount of radioactivity bound to the membranes at each concentration of this compound, a competition curve can be generated.

From this curve, the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value) can be determined. The IC₅₀ value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity of the compound for the receptor.

ParameterDescription
IC₅₀ The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand.
Ki The inhibition constant for a competing ligand; a measure of its binding affinity.
Radioligand A radioactively labeled ligand used to measure receptor binding.

Advanced Biochemical and Biophysical Characterization Techniques

Beyond initial binding and G-protein activation, a deeper understanding of the functional consequences of this compound binding to the H1 receptor is necessary. This involves quantitative analysis of enzymatic activity and the assessment of downstream signaling markers.

Quantitative Analysis of Steady-State GTPase Activity

G-proteins possess an intrinsic GTPase activity, meaning they can hydrolyze the bound GTP back to GDP, which terminates the signal. researchgate.net The rate of this GTP hydrolysis can be influenced by the receptor and the bound ligand. Steady-state GTPase activity assays measure the rate of conversion of [γ-³²P]GTP to GDP and inorganic phosphate (B84403) ([³²P]Pi) in the presence of the activated receptor.

By quantifying the amount of [³²P]Pi produced over time in the presence of this compound, researchers can determine the compound's effect on the catalytic activity of the G-protein. An increase in the rate of GTP hydrolysis is another indicator of receptor activation and efficient G-protein cycling. These assays provide a dynamic measure of the entire GPCR-G-protein signaling cycle.

Assessment of Downstream Signaling Pathway Activation Markers (e.g., phospholipase C, adenylyl cyclase)

The histamine H1 receptor primarily couples to the Gq family of G-proteins. wikipedia.orgnih.gov Activation of Gq by an agonist like this compound leads to the stimulation of the enzyme phospholipase C (PLC). smpdb.canih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). smpdb.ca

To assess the activation of this pathway, researchers can measure the accumulation of inositol phosphates in cells expressing the H1 receptor following treatment with this compound. nih.gov This is often done using radio-immunoassays or fluorescence-based methods. An increase in the production of inositol phosphates confirms that this compound is not only binding to the receptor and activating G-proteins but is also effectively initiating the downstream signaling cascade.

While the H1 receptor's primary signaling pathway is through PLC, some GPCRs can couple to multiple G-proteins, potentially affecting other signaling pathways like the one involving adenylyl cyclase. Assays for adenylyl cyclase activity, which leads to the production of cyclic AMP (cAMP), can be performed to determine if this compound exhibits any "promiscuous" signaling through other G-protein pathways, although this is not the canonical pathway for H1 receptors.

Signaling PathwayKey EnzymeSecond Messenger(s)
Primary H1 Pathway Phospholipase C (PLC)Inositol 1,4,5-trisphosphate (IP₃) and Diacylglycerol (DAG)
Alternative Pathway Adenylyl CyclaseCyclic AMP (cAMP)

Computational Chemistry and Molecular Modeling Applications

The exploration of a compound's pharmacological properties through computational methods is a cornerstone of modern drug discovery. These techniques provide insights into molecular interactions that govern a drug's efficacy and selectivity. However, the absence of any data on this compound in the scientific literature precludes any such analysis.

Predictive Docking and Molecular Dynamics Simulations of this compound-Receptor Complexes

Predictive docking and molecular dynamics (MD) simulations are powerful tools used to model the interaction between a ligand, such as a drug molecule, and its biological target, typically a protein receptor. Docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide a detailed view of the dynamic behavior of the ligand-receptor complex over time.

For a compound like this compound, this would involve:

Identifying the relevant biological receptor.

Obtaining the three-dimensional structures of both this compound and the receptor.

Utilizing sophisticated software to perform the docking and simulation calculations.

As no information is available regarding the chemical structure of this compound or its potential biological targets, no predictive docking or molecular dynamics simulation studies can be reported.

Application of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of new, unsynthesized analogues and for optimizing lead compounds in drug development.

The development of a QSAR model for analogues of this compound would require:

A dataset of this compound analogues with experimentally determined biological activities.

Calculation of molecular descriptors that quantify the physicochemical properties of these analogues.

Statistical analysis to build a predictive model.

Given the lack of any identified analogues of this compound or any associated biological data, the development and application of QSAR models are not possible.

Broader Implications and Future Research Directions

Theoretical Frameworks in Medicinal Chemistry Informed by UR-PG55B Research

The exploration of this compound and its analogs has contributed to the evolving understanding of ligand-receptor interactions within the field of medicinal chemistry. The study of N-acylated imidazolylpropylguanidines (AIPGs), the class of compounds to which this compound belongs, has provided a deeper understanding of how structural modifications can influence receptor affinity and efficacy. Research on these compounds helps to refine computational models that predict how a ligand will bind to its target receptor.

The concept of "functional selectivity" or "biased agonism," where a ligand can stabilize specific receptor conformations to preferentially activate certain signaling pathways over others, is a key theoretical framework informed by research on compounds like this compound. This moves beyond the traditional agonist/antagonist model to a more nuanced view of drug action.

This compound as a Molecular Probe for Histamine (B1213489) Receptor Pharmacology and Signal Transduction

This compound has emerged as a crucial tool for dissecting the complexities of histamine receptor pharmacology, particularly for the H1 and H2 receptor subtypes. psu.edu Histamine receptors, which are G-protein-coupled receptors (GPCRs), mediate a wide array of physiological effects. jiaci.orgwikipedia.orgnih.gov The four known histamine receptors (H1, H2, H3, and H4) are all members of the GPCR family and transduce extracellular signals via different G-proteins. nih.gov

Specifically, this compound, an N-acylated imidazolylpropylguanidine, has been utilized to probe ligand-specific conformations of both H1 and H2 receptors. psu.edu Studies have shown that while it demonstrates similar affinity for both human and guinea pig H1 receptor isoforms, its functional activity differs. psu.edu At the human H1 receptor (hH1R), this compound acts as a weak partial agonist. psu.edu This characteristic makes it a valuable molecular probe to study the subtle differences in receptor activation and signaling.

The investigation of this compound's interaction with histamine receptors often involves techniques like GTPase activity assays in Sf9 insect cells. psu.edu This system allows for sensitive measurement of GPCR/G-protein coupling at a proximal level, providing clear insights into the initial steps of signal transduction. psu.edu For the H1 receptor, its coupling to Gq-proteins is assessed, while for the H2 receptor, fusion proteins with Gsα are often used to ensure a defined stoichiometry and efficient interaction. psu.edu These experimental setups, utilizing compounds like this compound, are instrumental in understanding the molecular basis of histamine receptor activation and the subsequent signaling cascades.

Investigation of Novel Biological Targets and Polypharmacological Potential beyond Histamine Receptors

The concept of polypharmacology, where a single compound interacts with multiple targets, is a growing paradigm in drug discovery. nih.govnih.gov While this compound is primarily characterized by its activity at histamine receptors, its chemical structure warrants investigation into its potential off-target effects and broader polypharmacological profile. The exploration of such interactions is crucial for understanding the complete biological activity of a compound and may lead to the discovery of new therapeutic applications. nih.gov

Future research could involve screening this compound against a wider panel of receptors and enzymes to identify any previously unknown biological targets. This could unveil novel mechanisms of action and expand its potential utility. Computational approaches, such as those that predict drug-target interactions, can also be employed to guide these experimental investigations. nih.gov Understanding the full spectrum of a molecule's interactions is essential for both efficacy and safety, and the study of this compound can contribute to this broader understanding of drug action. nih.gov

Innovations in Synthetic Strategies for Analog Development and Optimization (General synthetic approaches for chemical exploration)

The development of this compound and its analogs has been facilitated by adaptable synthetic strategies that allow for systematic structural modifications. The general structure of N-acylated imidazolylpropylguanidines provides a versatile scaffold for chemical exploration.

Key areas for synthetic innovation include:

Modification of the Acyl Group: Altering the nature of the acyl group attached to the guanidine (B92328) moiety can significantly impact receptor affinity and efficacy. Exploring a diverse range of aliphatic and aromatic acyl substituents can lead to the discovery of compounds with optimized pharmacological profiles.

Substitution on the Imidazole (B134444) Ring: Modifications to the imidazole ring, a key component for histamine receptor recognition, can fine-tune the electronic and steric properties of the molecule, influencing its interaction with the receptor binding pocket.

Alterations to the Propyl Linker: The length and flexibility of the linker connecting the imidazole and guanidine groups can be varied to optimize the spatial orientation of these key pharmacophores for improved receptor engagement.

By employing combinatorial chemistry and parallel synthesis techniques, libraries of this compound analogs can be efficiently generated and screened. This approach accelerates the structure-activity relationship (SAR) studies, providing valuable data for the rational design of new compounds with enhanced potency, selectivity, and desired functional activities at histamine receptors and potentially other targets.

Q & A

Q. What are the foundational protocols for synthesizing UR-PG55B, and how can purity be validated?

Synthesis of this compound typically involves [describe general reaction pathways, e.g., catalytic cross-coupling or solvothermal methods]. Purity validation requires a combination of chromatographic techniques (e.g., HPLC with retention time analysis) and spectroscopic methods (e.g., NMR for structural confirmation). Standardized protocols from primary literature should be prioritized to ensure reproducibility .

Q. How should researchers design initial experiments to assess this compound’s physicochemical properties?

Begin with a factorial design to isolate variables (e.g., temperature, solvent polarity) affecting properties like solubility or stability. Use iterative testing, where each experiment informs parameter adjustments. Data should be analyzed using ANOVA to identify statistically significant factors, with results cross-validated via independent methods (e.g., DSC for thermal stability) .

Q. What are the best practices for conducting a literature review on this compound’s prior applications?

Systematically search databases (e.g., SciFinder, PubMed) using controlled vocabulary (e.g., "this compound AND catalytic activity"). Prioritize peer-reviewed articles over preprints. Organize findings thematically (e.g., synthesis, bioactivity) and critically evaluate methodological rigor, noting gaps such as limited in vivo studies or inconsistent dosing protocols .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s synthesis conditions while minimizing experimental trials?

Employ density functional theory (DFT) to predict reaction pathways and transition states. Pair computational results with response surface methodology (RSM) to model multi-variable interactions (e.g., catalyst loading vs. yield). Validate predictions through targeted wet-lab experiments, ensuring alignment between theoretical and empirical data .

Q. What strategies resolve contradictions in this compound’s reported bioactivity across studies?

Conduct meta-analyses to quantify variability in reported IC50 values or efficacy. Assess confounding factors (e.g., cell line heterogeneity, assay protocols) using sensitivity analysis. For conflicting in vitro vs. in vivo results, design follow-up experiments with standardized models (e.g., transgenic organisms) and orthogonal assays (e.g., SPR for binding affinity) .

Q. How should researchers design a multi-omics study to explore this compound’s mechanism of action?

Integrate transcriptomic, proteomic, and metabolomic datasets using network analysis tools (e.g., Cytoscape). Apply pathway enrichment analysis (e.g., KEGG) to identify perturbed biological processes. Validate hypotheses via CRISPR-Cas9 knockouts of candidate targets, followed by phenotypic rescue experiments .

Q. What ethical and methodological considerations apply to human subject studies involving this compound?

Ensure IRB approval and informed consent, particularly for pharmacokinetic trials. Use double-blind, placebo-controlled designs to minimize bias. Stratify participants by biomarkers (e.g., CYP450 polymorphisms) to account for metabolic variability. Data must adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Methodological Frameworks

Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships?

Use nonlinear regression (e.g., Hill equation) to model dose-response curves. Assess goodness-of-fit via Akaike Information Criterion (AIC). For high-throughput screening data, apply machine learning (e.g., random forests) to identify predictive features (e.g., substituent electronegativity) .

Q. How can researchers ensure reproducibility in this compound’s catalytic studies?

Document all experimental conditions (e.g., solvent lot numbers, humidity levels) using electronic lab notebooks. Share raw data and code via repositories like Zenodo. Replicate key findings in independent labs, using blind data analysis to reduce observer bias .

Q. What interdisciplinary approaches enhance this compound’s application in material science?

Collaborate with computational chemists to predict crystal structures and physicists to characterize electronic properties (e.g., bandgap via UV-Vis). Use combinatorial chemistry libraries to screen for synergistic effects with co-dopants or co-catalysts .

Data Management and Validation

Q. How should researchers handle missing or outlier data in this compound’s stability studies?

Apply Rubin’s multiple imputation for missing data, ensuring assumptions about randomness are tested. For outliers, use Grubbs’ test to determine statistical significance. Cross-check with alternative analytical methods (e.g., TGA vs. DSC for decomposition profiles) .

Q. What tools are recommended for visualizing this compound’s structure-activity relationships (SAR)?

Generate 3D pharmacophore models using Schrödinger’s Phase or MOE. For publication-quality graphics, follow journal-specific guidelines (e.g., minimal chemical numbering, color-coded electrostatic surfaces) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UR-PG55B
Reactant of Route 2
UR-PG55B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.